N-Methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide

Description

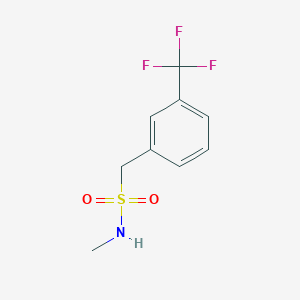

N-Methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative characterized by a methyl group attached to the sulfonamide nitrogen and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, making such compounds valuable in medicinal chemistry and agrochemical applications .

Properties

Molecular Formula |

C9H10F3NO2S |

|---|---|

Molecular Weight |

253.24 g/mol |

IUPAC Name |

N-methyl-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |

InChI |

InChI=1S/C9H10F3NO2S/c1-13-16(14,15)6-7-3-2-4-8(5-7)9(10,11)12/h2-5,13H,6H2,1H3 |

InChI Key |

LWUIOTQTZYYBNB-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with a trifluoromethyl-substituted benzene derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenylmethanesulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Key analogs from the evidence include sulfonamides with chloro, cyano, phenyl, and trifluoromethoxy substituents. A comparative analysis is summarized below:

Table 1: Physical Properties of Selected Sulfonamide Analogs

Key Observations :

- Positional Isomerism : Compounds 14 (3-OCF₃) and 15 (4-OCF₃) exhibit distinct melting points (120–121°C vs. 164–165°C), highlighting how substituent position influences crystallinity and intermolecular interactions .

- Aliphatic vs. Aromatic Substituents : Compound 16 (hexanamide) has a lower melting point (95–96°C) compared to aromatic analogs, likely due to reduced π-π stacking and increased flexibility .

- Functional Group Impact : Compound 18 (butylurea) exists as an oil, suggesting that urea groups disrupt crystalline packing despite high purity (>99%) .

Structural Verification

Q & A

Basic: What are the standard laboratory synthesis protocols for N-Methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide?

Answer:

The synthesis typically involves reacting 3-(trifluoromethyl)aniline derivatives with methanesulfonyl chloride in the presence of a base like triethylamine. Key steps include:

- Reagent Setup : Dissolve 3-(trifluoromethyl)aniline in dichloromethane under inert conditions and cool to 0–5°C .

- Sulfonylation : Add methanesulfonyl chloride dropwise, followed by triethylamine to neutralize HCl byproducts. Stir for 2–4 hours at room temperature .

- Workup : Extract the product using aqueous washes (e.g., 1M HCl, NaHCO3), dry over MgSO4, and purify via recrystallization or column chromatography .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and solvent polarity (e.g., THF vs. DCM) to improve yields (typically 60–75%) .

Basic: How is this compound characterized for structural confirmation?

Answer:

Structural confirmation requires multi-technique analysis:

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.8–3.1 ppm for CH3SO2), and trifluoromethyl signals (δ ~120 ppm in ¹³C) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 282.06 for C9H10F3NO2S) .

- IR Spectroscopy : Key peaks include S=O stretching (1130–1180 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL). Solubility increases with halogenated solvents (e.g., chloroform) due to trifluoromethyl hydrophobicity .

- Stability : Stable at room temperature under inert atmospheres. Degrades under strong acidic/basic conditions (pH <2 or >10), forming sulfonic acid or desulfonylated byproducts .

Advanced: How can researchers optimize the synthesis of this compound for higher yields and purity?

Answer:

- Process Intensification : Use flow chemistry to control exothermic reactions and reduce side products (e.g., overalkylation) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate sulfonylation .

- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate high-purity (>98%) product .

- Analytical Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in situ FTIR to detect intermediate formation .

Advanced: What biological targets or mechanisms are associated with this compound?

Answer:

- Enzyme Inhibition : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX), validated via fluorescence quenching assays .

- Receptor Binding : Molecular docking studies suggest affinity for G-protein-coupled receptors (GPCRs), with IC50 values determined via radioligand displacement assays .

- Cytotoxicity Screening : Tested in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, showing dose-dependent apoptosis induction .

Advanced: How can computational modeling guide the design of derivatives of this compound?

Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2) to prioritize derivatives with enhanced binding .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at the phenyl ring) on bioactivity .

Advanced: What analytical strategies resolve contradictions in reported spectral data for this compound?

Answer:

- Cross-Validation : Compare NMR data across multiple solvents (e.g., CDCl3 vs. DMSO-d6) to confirm signal assignments .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .

- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm bond lengths and angles .

Advanced: How can researchers mitigate impurities in this compound batches?

Answer:

- HPLC-MS Analysis : Identify common impurities (e.g., unreacted aniline or sulfonic acid byproducts) and adjust reaction pH/temperature to suppress their formation .

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove polar impurities .

- Quality Control : Implement USP/EP guidelines for residual solvent testing (e.g., GC-MS for dichloromethane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.